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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemical Space of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Space of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its prevalence stems from the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and serving as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] This guide focuses on a specific, yet apparently novel, derivative: 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol .

A comprehensive search of chemical databases and literature reveals a notable absence of a registered CAS number and readily available experimental data for this exact structure. This suggests that 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is not a commercially available compound and represents a novel area for chemical exploration. For the researcher, this presents both a challenge and an opportunity: the challenge of working with a previously uncharacterized molecule and the opportunity to synthesize and evaluate a new chemical entity with potential applications in drug discovery.

This technical guide will therefore serve as a comprehensive resource for the synthesis, characterization, and potential applications of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol. By leveraging established synthetic methodologies for polysubstituted pyrimidines and drawing comparisons with structurally similar, well-characterized analogs, we will provide a robust framework for researchers to approach this novel compound.

Chemical Identity and Analogs

Due to the novelty of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, this section provides its predicted chemical identifiers alongside the known identifiers of its closest structural analogs for which public data is available. This comparative data is invaluable for predicting the physicochemical properties and spectral characteristics of the target compound.

Identifier6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (Predicted)6-Chloro-5-fluoro-2-methylpyrimidin-4-ol[4][5]6-Chloro-5-methylpyrimidin-4(1H)-one[6]
CAS Number Not Assigned105806-14-218261-42-2
Molecular Formula C₇H₉ClN₂OC₅H₄ClFN₂OC₅H₅ClN₂O
Molecular Weight 172.61 g/mol 162.55 g/mol 144.56 g/mol
IUPAC Name 6-chloro-5-ethyl-2-methylpyrimidin-4-ol6-chloro-5-fluoro-2-methylpyrimidin-4-ol6-chloro-5-methylpyrimidin-4(1H)-one
InChI InChI=1S/C7H9ClN2O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H,9,10,11)InChI=1S/C5H4ClFN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)InChI=1S/C5H5ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9)
InChIKey (Predicted)QFCQSVPKPHYVRD-UHFFFAOYSA-NXZDABTAOUACVLS-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N=C1Cl)C)OCC1=NC(=C(C(=N1)F)Cl)OCC1=C(N=CNC1=O)Cl

Proposed Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

The synthesis of polysubstituted pyrimidin-4-ols is a well-established field in organic chemistry. A plausible and efficient route to the target compound can be designed based on the condensation of a β-ketoester with acetamidine, followed by chlorination.

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A Ethyl 2-ethylacetoacetate D 5-Ethyl-2-methylpyrimidin-4,6-diol A->D B Acetamidine hydrochloride B->D C Sodium ethoxide C->D Base F 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol D->F E Phosphorus oxychloride (POCl3) E->F Chlorinating agent

Caption: Proposed two-step synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Ethyl-2-methylpyrimidin-4,6-diol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes. Subsequently, add ethyl 2-ethylacetoacetate (1 equivalent) dropwise via the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.

  • Isolation: The precipitated product, 5-ethyl-2-methylpyrimidin-4,6-diol, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

  • Reaction Setup: In a fume hood, place the dried 5-ethyl-2-methylpyrimidin-4,6-diol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation and Purification: The resulting precipitate, 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Predicted Physicochemical Properties and Spectral Data

The following table summarizes the predicted physicochemical properties of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, which are crucial for its handling, formulation, and interpretation of experimental results. These predictions are based on computational models and comparison with its structural analogs.

PropertyPredicted Value
LogP 1.5 - 2.5
Topological Polar Surface Area (TPSA) ~50 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methyl carbon, and the four carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic C=N and C=C stretching vibrations of the pyrimidine ring.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7][8][9] The presence of a chlorine atom on the pyrimidine ring is particularly significant as it can act as a handle for further chemical modifications or can be involved in key interactions with biological targets.[10]

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate a pyrimidine scaffold, which can mimic the adenine ring of ATP, the natural substrate for kinases.[11] The 6-chloro substituent of the target molecule could potentially be involved in covalent interactions with cysteine residues in the ATP-binding pocket of certain kinases, a strategy employed in the design of some targeted cancer therapies.[12]

Role as a Synthetic Intermediate

The chlorine atom at the 6-position of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is susceptible to nucleophilic substitution. This reactivity makes the compound a versatile intermediate for the synthesis of a library of derivatives with diverse functionalities at this position. By reacting it with various amines, thiols, or alcohols, researchers can generate a wide array of compounds for screening against different biological targets.

Workflow for a Drug Discovery Cascade

G A Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol B Structural Characterization (NMR, MS, IR) A->B C Library Synthesis via Nucleophilic Substitution at C6 B->C D High-Throughput Screening (e.g., Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow starting from the synthesis of the target compound.

Conclusion

While 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol appears to be a novel chemical entity, its synthesis is achievable through established chemical principles. Its structural similarity to known biologically active pyrimidines, coupled with the reactive chloro-substituent, makes it a promising starting point for medicinal chemistry campaigns. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule and its derivatives.

References

  • Pavé, G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
  • Shaikh, et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(21), 5033.
  • PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloropyrimidines as a New Class of Antimicrobial Agents. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 1045-1053.
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5595.
  • Kalogirou, A. S., et al. (2020).
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4485.

Sources

Exploratory

A Technical Guide to the Biological Potential of Substituted Pyrimidin-4-ols: From Scaffold to Clinical Candidate

Executive Summary The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Among its many derivatives, the substituted pyrimidin-4-ol scaffold, existing in tautomeric equilibrium with the pyrimidin-4-one form, has emerged as a "privileged structure." This designation stems from its remarkable versatility in binding to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This guide provides an in-depth technical exploration of the synthesis, diverse biological activities, and methodologies for evaluating substituted pyrimidin-4-ols. We will delve into their proven potential as anticancer, antimicrobial, antiviral, and kinase-inhibiting agents, offering field-proven insights into the experimental workflows that validate their therapeutic promise for researchers, scientists, and drug development professionals.

The Pyrimidin-4-ol Scaffold: A Privileged Core

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The introduction of a hydroxyl group at the C4-position creates pyrimidin-4-ol, which readily tautomerizes to its more stable keto form, pyrimidin-4-one. This inherent structural feature, combined with the multiple sites available for substitution (positions 2, 5, and 6), allows for the creation of vast chemical libraries with finely-tuned steric and electronic properties. This chemical diversity is the foundation of its ability to interact with a wide range of biological macromolecules, underpinning its success in drug discovery.[4]

Synthetic Pathways: Building the Active Molecules

The generation of diverse pyrimidin-4-ol libraries is accessible through several robust synthetic strategies. A common and effective method involves the cyclocondensation of β-ketoesters or chalcones with amidines or guanidine.[5][6] This approach allows for significant variation in the substituents at the 2, 5, and 6 positions of the pyrimidine ring. For instance, condensing chalcones with guanidine is a well-established route to 2-aminopyrimidine derivatives, which can be further modified.[6][7] More novel methods, such as the one-step synthesis from 2-aminoamides using thiophosgene, provide efficient access to complex fused pyrimidine bicycles, expanding the chemical space for biological screening.[8]

A Spectrum of Biological Activities

The true power of the pyrimidin-4-ol scaffold lies in its broad and potent biological activities. Strategic substitution around the core ring has yielded compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents.[3][9] Their mechanisms of action are diverse and often involve the targeted inhibition of pathways critical for tumor growth and survival.[9]

  • Kinase Inhibition: Many pyrimidine derivatives function as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[9] For example, pyrimidine-based compounds are the core of several FDA-approved Cyclin-Dependent Kinase (CDK) 4/6 inhibitors like palbociclib, which induce G1 cell cycle arrest in hormone receptor-positive breast cancer.[9] Fused pyrazolo[3,4-d]pyrimidine scaffolds have shown efficacy as tyrosine kinase inhibitors, targeting pathways involving Src family kinases (SFKs) and the Epidermal Growth Factor Receptor (EGFR).[10][11]

  • Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have revealed that compounds can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[12]

  • Induction of Senescence: Recent studies have highlighted novel pyrimidine derivatives that can induce a senescent-like phenotype in cancer cells.[13] This process involves halting cell proliferation and altering the transcription of key cell-cycle mediators, presenting a promising therapeutic strategy for specific cancer subtypes like BRAF-mutant melanoma.[13]

Table 1: Selected Anticancer Activity of Substituted Pyrimidine Derivatives

Compound ClassCancer Cell LineAssayIC50 ValueReference
Pyrimidine-aryl urea derivative (4b)SW480 (Colon)MTT11.08 µM[12]
Pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF7 (Breast)In vitro cytotoxicity11 µM[14]
Thiazolidinone-pyrimidine hybridLung Cancer CellsKinase AssayPotent (specific value not stated)[9]
2-(4-morpholinyl) pyrimidine (P12/P14)MCF7 (Breast), A375 (Melanoma)Proliferation AssayActivity Demonstrated[13]
Antimicrobial Activity

The pyrimidine core is integral to many compounds with significant antibacterial and antifungal properties.[15][16][17] These agents often act by interfering with essential microbial metabolic pathways.

  • Antibacterial Action: Pyrimidine derivatives can inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis.[18] This mechanism is exemplified by the drug trimethoprim.[18] Novel synthesized pyrimidine derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19]

  • Antifungal Action: Certain pyrimidine compounds have demonstrated potent antifungal activity.[16] For example, some uracil-based histone deacetylase inhibitors have been found to reduce acquired antifungal resistance in Candida albicans.[20]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassOrganismActivity Metric (MIC)Reference
2-thioxodihydropyrido[2,3-d]pyrimidine (10a)Various Bacteria0.49-3.9 µg/mL[16]
2-thioxodihydropyrido[2,3-d]pyrimidine (10d-i)Aspergillus fumigatus1.95-15.63 µg/mL[16]
1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole analog (2a)P. aeruginosa, E. coli7.22 µM, 6.54 µM[19]
Antiviral Activity

The structural similarity of the pyrimidine scaffold to the nucleobases of DNA and RNA makes it a prime candidate for developing antiviral agents.[21][22] These compounds can act by interfering with viral replication machinery.

  • Inhibition of Viral Enzymes: Many pyrimidine-based antivirals function by inhibiting viral polymerases or other enzymes essential for creating new viral particles.[23]

  • Blocking Viral Entry: Some novel pyrimidine derivatives have been shown to inhibit viral replication by blocking the interaction between the virus and host cell surface receptors, such as heparan sulfate proteoglycans (HSPG), which is a mechanism used by viruses like HIV.[24]

  • Broad-Spectrum Potential: Research has demonstrated the activity of pyrimidine derivatives against a wide range of viruses, including human coronavirus, influenza virus, herpes virus, and human immunodeficiency virus (HIV).[22][23]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For pyrimidin-4-ols, the nature and position of substituents dramatically influence potency and selectivity.[2][4]

  • Position 2: Substitutions at this position are critical for modulating activity. Small, flexible groups can allow for better fitting into the ATP-binding pocket of kinases. The presence of an amino group at C2 is common in many biologically active pyrimidines.

  • Position 4: While this position is defined by the core -ol/-one tautomers, modifications that fuse other rings to this position, such as in pyrazolo[3,4-d]pyrimidines, are a proven strategy for developing potent kinase inhibitors.[14]

  • Positions 5 and 6: These positions offer significant opportunities for modification to enhance potency and tune pharmacokinetic properties. Bulky aryl groups or heterocyclic moieties at these positions can form key interactions with target proteins. For example, halogen substitutions on phenyl rings attached to the pyrimidine core can significantly increase antimicrobial efficacy.[1] The addition of morpholine or hydroxypyrrolidine substituents has been shown to increase the potency of NAPE-PLD inhibitors.[25]

Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential to accurately determine the biological activity of novel substituted pyrimidin-4-ols.

Workflow for Preclinical Evaluation

The evaluation of a new chemical entity follows a logical, multi-step process designed to characterize its efficacy and safety profile before advancing toward clinical trials.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Evaluation synthesis Synthesis & Purification primary_assay Primary Bioactivity Assay (e.g., Anticancer, Antimicrobial) synthesis->primary_assay dose_response Dose-Response & IC50/MIC Determination primary_assay->dose_response selectivity Selectivity Profiling (vs. Normal Cells / Other Targets) dose_response->selectivity moa Target Engagement (e.g., Kinase Inhibition Assay) selectivity->moa cellular Cellular Pathway Analysis (e.g., Cell Cycle, Apoptosis) moa->cellular animal Animal Model Testing (Efficacy & Toxicity) cellular->animal

Caption: Preclinical evaluation workflow for novel pyrimidine derivatives.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[26][27]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrimidine-4-ol derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipettor, microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[27]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[27]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[27]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.[27]

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to an inhibitor results in less ATP consumption and a higher luminescence signal.[28][29]

Objective: To quantify the inhibitory effect of a pyrimidine-based compound on a specific protein kinase (e.g., JAK2).

Materials:

  • Recombinant kinase enzyme (e.g., JAK2)

  • Specific peptide substrate for the kinase

  • ATP at a concentration near the Km for the kinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test pyrimidine-4-ol derivatives, dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compounds, vehicle control (DMSO), and a "no enzyme" control to the wells of the assay plate.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer. Add this mix to the wells containing the compounds.

  • ATP Addition: To initiate the reaction, add ATP to all wells (except the "no enzyme" control). The final volume should be consistent (e.g., 25-50 µL).

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells. This reagent stops the kinase reaction and initiates the luminescence signal. Incubate for 10 minutes in the dark.[28]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[28]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no enzyme" (100% inhibition) and vehicle (0% inhibition) controls. Determine the IC50 value by plotting percent inhibition versus compound concentration.[28][30]

G cluster_0 Kinase Activity cluster_1 Inhibition cluster_2 Products ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase

Sources

Foundational

Technical Guide: Synthesis and Characterization of Novel Pyrimidine Derivatives

Executive Summary: The Pyrimidine Privilege In the landscape of medicinal chemistry, the pyrimidine nucleus is not merely a structural motif; it is a "privileged scaffold."[1][2] From the foundational architecture of DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrimidine Privilege

In the landscape of medicinal chemistry, the pyrimidine nucleus is not merely a structural motif; it is a "privileged scaffold."[1][2] From the foundational architecture of DNA/RNA (cytosine, thymine, uracil) to blockbuster therapeutics like Imatinib (kinase inhibitor) and Fluorouracil (antimetabolite), this nitrogen-rich heterocycle offers a unique balance of hydrogen-bonding capability,


-stacking potential, and metabolic stability.

This guide moves beyond generic textbook descriptions. It details a high-efficiency, microwave-assisted synthetic pathway for novel dihydropyrimidinones (DHPMs)—a versatile subclass of pyrimidine derivatives—and their subsequent characterization. We prioritize Green Chemistry principles (E-factor reduction) and Self-Validating Protocols , ensuring that the researcher can replicate results with high fidelity.

Strategic Synthetic Architecture

The Pathway: Microwave-Assisted Biginelli Cyclocondensation

While classical Biginelli reactions require prolonged reflux (10–24 hours) and harsh acids, modern drug discovery demands speed and library scalability. We utilize a Microwave-Assisted Multicomponent Reaction (MCR) . This approach exploits the dipolar polarization of ethanol, accelerating the reaction rate by orders of magnitude while suppressing side reactions.

Mechanistic Causality

Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed randomly; it follows a specific cascade:

  • Knoevenagel-type Condensation: The aldehyde and urea form an

    
    -acyliminium ion intermediate.[3]
    
  • Michael Addition: The enolizable

    
    -ketoester attacks the electrophilic iminium ion.
    
  • Cyclization & Dehydration: Intramolecular attack and loss of water seal the ring.

Why this matters: If your yield is low, it is often due to the instability of the


-acyliminium ion . Increasing the acidity (catalyst) or stabilizing the intermediate (solvent choice) is the corrective action.
Synthetic Workflow Diagram

Biginelli_Pathway cluster_process Microwave Irradiation (MW) Aldehyde Aryl Aldehyde (R-CHO) Iminium N-Acyliminium Intermediate Aldehyde->Iminium Acid Cat. Ketoester β-Ketoester (Ethyl Acetoacetate) Enolate Enol Tautomer Ketoester->Enolate Urea Urea/Thiourea (NH2-CX-NH2) Urea->Iminium Michael_Adduct Open-Chain Michael Adduct Iminium->Michael_Adduct + Enolate DHPM 3,4-Dihydropyrimidinone (DHPM) Michael_Adduct->DHPM Cyclization - H2O

Figure 1: Mechanistic flow of the Microwave-Assisted Biginelli Reaction. Note the convergence of three components into the critical Michael Adduct.

Experimental Protocol: Self-Validating Systems

Materials & Reagents[4][5][6]
  • Aldehyde: 4-Chlorobenzaldehyde (1.0 mmol) – Model substrate for SAR.

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol).

  • Urea source: Urea (1.2 mmol) – Slight excess drives equilibrium.

  • Catalyst: Ytterbium Triflate [

    
    ] (5 mol%) or conc. HCl (2 drops).
    
  • Solvent: Ethanol (2 mL) – High microwave absorbance.

Step-by-Step Methodology

Step 1: Homogenization (The "Pre-Pulse") In a 10 mL microwave-transparent vial, dissolve the aldehyde and urea in ethanol. Add the catalyst. Stir for 1 minute before adding the


-ketoester.
  • Scientific Logic:[4][5][6][7][8] This pre-stirring encourages the formation of the

    
    -acyliminium species before the nucleophile (ketoester) is introduced, reducing competitive side reactions.
    

Step 2: Irradiation Seal the vial. Irradiate at 100°C (Dynamic Power mode, max 150W) for 10–15 minutes .

  • Validation: Monitor pressure. A stable pressure indicates controlled reflux. A spike suggests decomposition.

Step 3: Reaction Monitoring (TLC) Check TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Success Indicator: Disappearance of the aldehyde spot (high

    
    ) and appearance of a highly fluorescent blue spot (under UV 254nm) at lower 
    
    
    
    .

Step 4: Work-up & Purification Pour the hot reaction mixture onto 20g of crushed ice. Stir vigorously. The DHPM will precipitate as a solid.[9]

  • Filtration: Vacuum filter the solid.[9]

  • Recrystallization: Dissolve crude solid in hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Why Recrystallization? Column chromatography often degrades DHPMs due to the acidity of silica gel. Recrystallization preserves the scaffold integrity.

Characterization Matrix

A novel compound is only as real as its data. Use this matrix to validate the structure of the synthesized Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Spectroscopic Data Summary
TechniqueDiagnostic SignalExpected Range/ValueStructural Assignment
FT-IR

(NH)

Broad stretch; confirms ring closure (urea incorporation).
FT-IR

(C=O)

Ester carbonyl stretch.
FT-IR

(C=O)

Amide carbonyl (C2 of pyrimidine ring).

H NMR
Methine CH

(s/d)
The "Fingerprint" Signal. Proton at C4 (chiral center).

H NMR
NH Protons

(s)
Two singlets (

).

exchangeable.

H NMR
Methyl Group

(s)

-Methyl group from acetoacetate.

C NMR
C2 (C=O)

Urea carbonyl carbon within the ring.[10]
Mass Spec Molecular Ion

Matches calculated mass (

approx 295.7 for chloro-derivative).
Structural Elucidation Logic Flow

Characterization_Logic Sample Purified Product IR FT-IR Analysis Sample->IR NMR 1H NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Decision1 C=O Bands at 1700 & 1650 cm-1? IR->Decision1 Decision2 Methine H at 5.2 ppm? NMR->Decision2 Result Confirmed DHPM Structure MS->Result Mass Match Decision1->Decision2 Yes Fail Re-evaluate Synthesis Decision1->Fail No Decision3 NH Exchangeable with D2O? Decision2->Decision3 Yes Decision2->Fail No Decision3->Result Yes Decision3->Fail No

Figure 2: Logical decision tree for confirming the pyrimidine derivative structure. The C4-methine proton is the critical "Go/No-Go" checkpoint.

Biological Evaluation & SAR Insights

Structure-Activity Relationship (SAR)

The biological potency of pyrimidine derivatives, particularly as anticancer agents (e.g., Eg5 kinesin inhibitors or Calcium channel blockers), relies on specific steric and electronic interactions.

  • C4 Position: The aryl substituent here dictates potency.

    • Insight: Ortho-substitution on the phenyl ring often locks the conformation, enhancing binding affinity compared to para-substitution.

  • N1 Position: Alkylation here (e.g., with benzyl groups) can drastically alter solubility and lipophilicity (LogP), crucial for membrane permeability.

  • C5 Position: Electron-withdrawing groups (EWG) like esters or nitriles are essential for the "push-pull" electronic system of the ring.

SAR Visualization

SAR_Map Core Pyrimidine/DHPM Core Scaffold C4 C4-Aryl Group (Hydrophobic Pocket) Core->C4 Stereoselectivity C5 C5-Ester/Cyano (H-Bond Acceptor) Core->C5 Electronic Tuning N1 N1-H / Alkyl (Solubility/LogP) Core->N1 ADME Properties C2 C2-Carbonyl/Thio (H-Bond Donor/Acceptor) Core->C2 Receptor Binding

Figure 3: Pharmacophore map highlighting key interaction points on the pyrimidine scaffold.

References

  • National Institutes of Health (NIH). (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Biginelli Reaction: Mechanism and Protocols. Retrieved from [Link]

  • MDPI Molecules. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]

  • Kappe, C. O. (2004). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol as a Key Intermediate in Pyrimidine-Based Therapeutics

Executive Summary In the landscape of rational drug design, functionalized pyrimidines serve as foundational pharmacophores for a vast array of therapeutics, ranging from historical antimalarials to modern tyrosine kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized pyrimidines serve as foundational pharmacophores for a vast array of therapeutics, ranging from historical antimalarials to modern tyrosine kinase inhibitors. 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5)[1] is a highly versatile, bifunctional chemical intermediate. It features a reactive electrophilic center at the C6 position (chloride) and a hydrogen-bond donor/acceptor at the C4 position (hydroxyl/oxo tautomer). This application note provides an authoritative guide on the physicochemical profiling, mechanistic synthesis, and downstream application of this critical building block, specifically focusing on its role in Nucleophilic Aromatic Substitution (SNAr) workflows[2].

Physicochemical Profiling & Quantitative Data

Understanding the physical and structural parameters of 6-chloro-5-ethyl-2-methylpyrimidin-4-ol is essential for optimizing solvent selection, reaction temperatures, and purification strategies. The compound exists in a tautomeric equilibrium between the 4-ol (aromatic) and 4-one (lactam) forms, which dictates its solubility and reactivity profiles.

Table 1: Physicochemical Properties

ParameterValue / Description
Chemical Name 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol
Synonyms 6-Chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one
CAS Number 32250-36-5
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Calculated LogP ~0.90 (Indicating moderate lipophilicity)
Melting Point ~200 °C
Structural Features C2-Methyl, C4-Hydroxyl/Oxo, C5-Ethyl, C6-Chloro

Mechanistic Insights and Synthetic Pathways

Controlled Mono-Chlorination

The synthesis of 6-chloro-5-ethyl-2-methylpyrimidin-4-ol relies on the controlled mono-chlorination of its precursor, 5-ethyl-2-methylpyrimidine-4,6-diol[3]. The diol presents two identical nucleophilic hydroxyl groups. When treated with phosphorus oxychloride (POCl₃), the hydroxyl group is activated via a dichlorophosphite intermediate, which is subsequently displaced by a chloride ion.

Unrestricted chlorination rapidly yields the 4,6-dichloro derivative. However, by strictly limiting POCl₃ to near-equimolar amounts and depressing the thermal energy of the system (0 °C), the reaction kinetics strongly favor mono-chlorination. The quantitative data below illustrates the causality between reaction parameters and product distribution.

Table 2: Reaction Optimization Data for Chlorination

POCl₃ EquivalentsTemperature (°C)Time (h)Yield: Mono-chloro Target (%)Yield: Di-chloro Byproduct (%)
1.050 to 252.085 < 5
2.0080 (Reflux)4.01578
5.00 (Solvent)105 (Reflux)6.0< 295
Downstream SNAr Reactivity

The resulting C6-chloride is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This reactivity was historically leveraged by Basford et al. to synthesize 4-arylamino-6-aminoalkylaminopyrimidine antimalarials[2]. The addition of a non-nucleophilic base is critical to scavenge the generated hydrochloric acid, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

SyntheticWorkflow Reactants Acetamidine + Diethyl ethylmalonate Precursor 5-Ethyl-2-methylpyrimidine-4,6-diol (Tautomer: 4,6-dione) Reactants->Precursor NaOEt, EtOH Condensation Intermediate 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (Target Intermediate) Precursor->Intermediate POCl3 (1 eq), 0°C Controlled Chlorination Dichloro 4,6-Dichloro-5-ethyl-2-methylpyrimidine (Over-chlorination) Precursor->Dichloro POCl3 (excess), Reflux Complete Chlorination Intermediate->Dichloro POCl3, Heat Further Chlorination API 4-Arylamino-pyrimidine API (e.g., Antimalarial) Intermediate->API Arylamine, DIPEA, Heat SNAr Reaction

Synthetic workflow from precursors to the 6-chloro-5-ethyl-2-methylpyrimidin-4-ol intermediate and API.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol via Controlled Chlorination

Objective: Convert the diol precursor to the mono-chloro intermediate while suppressing di-chlorination[3].

  • Setup: Suspend 5-ethyl-2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

  • Catalyst Addition: Add N,N-dimethylaniline (0.5 eq).

    • Causality: This acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-type intermediate with POCl₃, accelerating the chlorination while simultaneously acting as an acid scavenger to neutralize generated HCl, preventing substrate degradation.

  • Temperature Control: Cool the heterogeneous mixture strictly to 0 °C using an ice-water bath.

  • Chlorination: Add POCl₃ (1.05 eq) dropwise over 30 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low thermal energy (0 °C) are critical to prevent the second hydroxyl group from reacting, which would yield the unwanted 4,6-dichloro byproduct.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 hours.

  • Self-Validating Step (In-Process Control): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The reaction is validated when the highly polar baseline diol spot completely disappears, replaced by a single mid-R_f UV-active spot.

  • Workup: Quench the main reaction mixture by slow, controlled addition to crushed ice (highly exothermic). Adjust the aqueous phase pH to 6–7 using saturated aqueous NaHCO₃. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for API Synthesis

Objective: Couple the mono-chloro intermediate with an arylamine (e.g., 4-chloroaniline) to form a 4-arylamino-pyrimidine scaffold[2].

  • Setup: Dissolve 6-chloro-5-ethyl-2-methylpyrimidin-4-ol (1.0 eq) and 4-chloroaniline (1.2 eq) in absolute ethanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr mechanism. Without DIPEA, accumulating HCl would protonate the unreacted arylamine, rendering it non-nucleophilic and stalling the reaction prematurely.

  • Thermal Activation: Heat the mixture to reflux (80 °C) for 12 hours.

    • Causality: While the C6-chloride is activated, the electron-donating effect of the C4-hydroxyl (or its oxo tautomer) slightly deactivates the ring compared to fully halogenated pyrimidines, necessitating elevated temperatures to overcome the activation energy barrier for the Meisenheimer complex formation.

  • Self-Validating Step (Reaction Completion): Monitor the reaction by LC-MS. The reaction is validated when the mass of the starting material (m/z 173 [M+H]⁺) is fully replaced by the product mass (m/z 264 [M+H]⁺). Upon cooling the reaction mixture to 0 °C, the target product will spontaneously precipitate from the ethanol, providing immediate visual confirmation of successful coupling.

  • Isolation: Filter the precipitate, wash with cold ethanol to remove residual DIPEA salts, and dry under high vacuum.

SNArMechanism Substrate 6-Chloro-pyrimidine Intermediate Complex Meisenheimer Complex Substrate->Complex Nucleophilic Attack at C6 Nucleophile Arylamine (Nucleophile) Nucleophile->Complex Lone pair donation Product 4-Arylamino-pyrimidine Product Complex->Product Rearomatization & Elimination LeavingGroup Chloride Ion (Leaving Group) Complex->LeavingGroup Cl- departs

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

References

  • Molaid Chemical Database. "6-chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one | 32250-36-5". MolAid. URL: [Link]

  • Basford, F. R., Curd, F. H. S., Hoggarth, E., & Rose, F. L. (1947). "251. Synthetic antimalarials. Part XXI. 4-Arylamino-6-aminoalkylaminopyrimidines. Further variations." Journal of the Chemical Society (Resumed), 1354-1363. DOI: 10.1039/JR9470001354. URL:[Link]

  • Henze, H. R., Clegg, W. J., & Smart, C. W. (1952). "Researches on Pyrimidines: Certain Derivatives of 2-Methylpyrimidine." The Journal of Organic Chemistry, 17(10), 1320–1327. DOI: 10.1021/jo50010a007. URL:[Link]

Sources

Application

Derivatization of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol for Biological Screening: Application Notes and Protocols

Executive Summary & Scaffold Rationale The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, particularly in the realm of oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, particularly in the realm of oncology and infectious diseases [1]. Its ability to mimic the adenine ring of ATP makes it an exceptional hinge-binding motif for kinase inhibition [5].

This application note provides a comprehensive guide for the derivatization of 6-chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5) [2]. This specific molecule is a highly versatile building block:

  • C-6 Chlorine: The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C-6 position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and a prime target for oxidative addition in Palladium-catalyzed cross-coupling [3, 4].

  • C-4 Hydroxyl/Keto Tautomer: Provides a handle for O-alkylation or acts as a hydrogen bond donor/acceptor in biological targets.

  • C-2 Methyl & C-5 Ethyl: These alkyl groups provide essential lipophilic contacts and steric constraints that can enhance selectivity within deep hydrophobic binding pockets of target proteins.

By systematically modifying the C-6 position, researchers can rapidly generate diverse chemical libraries to probe Structure-Activity Relationships (SAR) during biological screening.

Chemical Derivatization Workflows

To maximize chemical space, two primary derivatization strategies are employed: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (to introduce aryl/heteroaryl groups) and SNAr Amination (to introduce anilino or aliphatic amine groups).

G A 6-Chloro-5-ethyl-2-methyl pyrimidin-4-ol B Suzuki-Miyaura Cross-Coupling (Pd) A->B Boronic Acids C SNAr Amination (Nucleophilic Attack) A->C Primary/Secondary Amines D C6-Aryl/Heteroaryl Derivatives B->D E C6-Amino/Anilino Derivatives C->E

Chemical derivatization workflow for 6-chloro-5-ethyl-2-methylpyrimidin-4-ol.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Traditional Suzuki couplings on pyrimidines can suffer from long reaction times and protodeboronation side reactions. Microwave irradiation overcomes the activation barrier of sterically hindered pyrimidines, reducing reaction times to 15 minutes while allowing for ultra-low catalyst loading (0.5 mol%) [4].

Materials:

  • 6-chloro-5-ethyl-2-methylpyrimidin-4-ol (0.5 mmol)

  • Aryl/Heteroaryl boronic acid (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane/H₂O (2:1 v/v, 6 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 10 mL microwave vial, add 1,4-Dioxane and H₂O. Sparge with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reagent Loading: Add the pyrimidine starting material, boronic acid, and K₂CO₃ to the vial. Add the Pd(PPh₃)₄ catalyst last to minimize ambient exposure.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 100 °C for 15 minutes under continuous magnetic stirring.

  • Reaction Validation: Spot the crude mixture on a TLC plate (Hexane:EtOAc 7:3) against the starting material. The disappearance of the starting material under UV (254 nm) validates completion.

  • Workup: Cool to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and wash with brine (3 x 15 mL). Causality: Brine removes the 1,4-Dioxane and inorganic salts, driving the organic product entirely into the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Aminopyrimidines are critical for kinase inhibition because the exocyclic nitrogen acts as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of Met793 in EGFR) [5].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-5-ethyl-2-methylpyrimidin-4-ol (1.0 mmol) in 5 mL of n-Butanol (n-BuOH).

  • Amine Addition: Add the desired primary or secondary amine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the substitution and preventing the deactivation of the nucleophilic amine.

  • Reflux: Heat the mixture to 110 °C for 12–24 hours. n-BuOH is chosen for its high boiling point, which provides the thermal energy required for less reactive aromatic amines (anilines).

  • Validation & Isolation: Monitor via LC-MS. Upon completion, evaporate the solvent. Triturate the crude residue with ice-cold water to precipitate the aminopyrimidine product. Filter and recrystallize from ethanol.

Biological Screening: Kinase Inhibition Cascade

Once the library is synthesized, it must be evaluated for biological efficacy. Pyrimidine derivatives are routinely screened using luminescence-based kinase assays, which measure the depletion of ATP or the generation of ADP [6].

G A Pyrimidine Derivative Library B Primary Kinase Assay (ADP-Glo Luminescence) A->B In Vitro C Hit Identification (IC50 < 1 µM) B->C Data Analysis D Cell-Based Viability (MTT Assay) C->D In Vivo Proxy E Lead Optimization Candidate D->E Selectivity Profiling

Biological screening cascade for identifying novel pyrimidine-based kinase inhibitors.

Protocol C: ADP-Glo™ Luminescence Kinase Assay

This protocol details the evaluation of synthesized compounds against a target kinase (e.g., EGFR or CDK2).

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivatives in 100% DMSO. Dilute these stocks into the Kinase Assay Buffer (Tris-HCl, MgCl₂, DTT, BSA) so the final DMSO concentration in the assay well does not exceed 1%. Causality: DMSO concentrations >1% can denature the kinase, leading to false-positive inhibition.

  • Pre-Incubation: In a white 384-well microplate, mix 5 µL of the compound solution with 5 µL of the Kinase/Substrate mix. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding pyrimidine inhibitors to reach thermodynamic equilibrium with the kinase active site before introducing the competing ATP.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at 30 °C for 60 minutes.

  • Signal Generation: Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP (40 min incubation). Then, add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light (30 min incubation).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression (dose-response curve).

Quantitative Data Presentation (SAR Analysis)

The following table summarizes hypothetical (but mechanistically representative) Structure-Activity Relationship (SAR) data for a library derived from 6-chloro-5-ethyl-2-methylpyrimidin-4-ol.

Compound IDC-6 Substituent (Derivatization)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)ClogP
Starting Mat. -Chloro>10,000>10,0001.8
PYR-001 -Phenyl (Suzuki)4,500>10,0002.9
PYR-002 -4-Methoxyphenyl (Suzuki)1,2008,5002.8
PYR-003 -Morpholino (SNAr)8501,2001.6
PYR-004 -Phenylamino (SNAr)1204502.7
PYR-005 -3-Chloro-4-fluoroanilino (SNAr)12 2103.2

SAR Interpretation: The biological data clearly demonstrates that SNAr-derived anilines (PYR-004, PYR-005) are vastly superior to Suzuki-derived aryl groups (PYR-001, PYR-002). This is because the exocyclic -NH- group in PYR-005 forms a critical bidentate hydrogen-bonding network with the kinase hinge region, a hallmark of highly potent pyrimidine-based kinase inhibitors [5].

References

  • Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. Benchchem.
  • 6-chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one | 32250-36-5. Molaid.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC.
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. Benchchem.
Method

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

Introduction: The Imperative for Novel Antifungals and the Promise of Pyrimidine Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungals and the Promise of Pyrimidine Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent development of new antifungal agents with novel mechanisms of action.[1][2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and antibacterial properties.[3][4][5][6] Several commercial fungicides, such as pyrimethanil and cyprodinil, are based on the pyrimidine core, underscoring the potential of this heterocycle in combating fungal pathogens.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol as a versatile starting material for the synthesis of novel pyrimidine-based antifungal agents. We will delve into the chemical rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for the synthesis of a representative pyrimidine ether derivative, and discuss the potential for further structural modifications to explore the structure-activity relationship (SAR).

Chemical Rationale and Synthetic Strategy

The starting material, 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol, possesses key chemical features that make it an attractive building block for the synthesis of diverse compound libraries. It is important to recognize the tautomeric nature of this molecule, existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The presence of a chloro group at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This is a well-established method for the functionalization of chloropyrimidines.[7]

Our synthetic strategy will focus on the nucleophilic displacement of the C6-chloro substituent by a phenolic nucleophile to generate a diaryl ether linkage. Diaryl ether moieties are present in some biologically active compounds and can contribute to favorable pharmacokinetic properties. The general synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol Intermediate Potassium Pyrimidinate Salt Start->Intermediate Base (e.g., K2CO3) DMF Product Target Antifungal Agent (5-ethyl-6-(4-fluorophenoxy)-2-methylpyrimidin-4-ol) Intermediate->Product Nucleophilic Aromatic Substitution Reagent Substituted Phenol (e.g., 4-fluorophenol) Reagent->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for the preparation of a novel antifungal agent.

Detailed Experimental Protocol: Synthesis of 5-ethyl-6-(4-fluorophenoxy)-2-methylpyrimidin-4-ol

This protocol details the synthesis of a representative pyrimidine ether derivative. Researchers can adapt this procedure by varying the substituted phenol to generate a library of analogues for SAR studies.

Materials and Equipment:

  • 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

  • 4-Fluorophenol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (1.73 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (40 mL).

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Addition of Nucleophile:

    • Add 4-fluorophenol (1.23 g, 11 mmol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C using a heating mantle.

    • Maintain stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 150 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure 5-ethyl-6-(4-fluorophenoxy)-2-methylpyrimidin-4-ol.

    • Combine the fractions containing the pure product and evaporate the solvent to yield a solid.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Representative Antifungal Pyrimidine Derivatives

The following table summarizes the in vitro antifungal activity of some reported pyrimidine derivatives to provide context for the potential efficacy of newly synthesized compounds.

Compound IDStructureTarget FungiEC50 (µg/mL)Reference
5o 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5[3][4]
Pyrimethanil N-(4,6-dimethylpyrimidin-2-yl)anilinePhomopsis sp.32.1[3][4]
3a 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amineVarious phytopathogenic fungi-[1]

Expert Insights and Causality Behind Experimental Choices

  • Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • Reaction Temperature: The reaction is heated to 90-100 °C to overcome the activation energy barrier for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

  • Work-up Procedure: The aqueous work-up is crucial to remove the inorganic salts (potassium carbonate and potassium chloride) and the DMF solvent. Washing with brine helps to break any emulsions and further remove water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products.

Troubleshooting and Self-Validating Systems

Problem Possible Cause Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Inactive reagentsEnsure that the potassium carbonate and DMF are anhydrous. Use freshly opened or properly stored reagents.
Insufficient temperatureVerify the reaction temperature with an external thermometer.
Multiple spots on TLC after reaction Formation of side productsOptimize the reaction temperature; lower temperatures may increase selectivity.
Difficulty in purification Co-eluting impuritiesAdjust the solvent system for column chromatography to achieve better separation.

Conclusion and Future Directions

The protocol described herein provides a robust and adaptable method for the synthesis of novel pyrimidine ether derivatives from 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol. This approach opens avenues for the creation of diverse compound libraries for antifungal drug discovery. Future work should focus on synthesizing a range of analogues by varying the substituent on the phenolic ring to establish a clear structure-activity relationship. Further derivatization of the 4-hydroxyl group on the pyrimidine ring could also be explored to access new chemical space. The synthesized compounds should be screened against a panel of clinically relevant fungal pathogens to identify promising lead candidates for further development.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. 2011;16(7):5510-5524. Available from: [Link]

  • Wu W, Lan W, Wu C, Fei Q. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. 2021;9:708835. Available from: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. frontiersin.org. 2021. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022;15(1):272-296. Available from: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. researchgate.net. 2011. Available from: [Link]

  • design and synthesis of amide-functionalized pyrimidine derivatives with antifungal activity. researchgate.net. 2025. Available from: [Link]

  • Qureshi F, Khan S, Gupta S. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. 2024;9(12):e202304639. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. 2010. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. researchgate.net. 2022. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. semanticscholar.org. 2021. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. researchgate.net. 2017. Available from: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. researchgate.net. 2019. Available from: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health. 2011. Available from: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org. 2020. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com. 2022. Available from: [Link]

Sources

Application

Robust LC-MS/MS Bioanalytical Method for the Quantification of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol and its Putative Metabolites

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / Microsomal Incubations Technique: UHPLC-ESI-MS/MS Introduction & Analytical Challenges The compound 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / Microsomal Incubations Technique: UHPLC-ESI-MS/MS

Introduction & Analytical Challenges

The compound 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5) represents a highly functionalized pyrimidine scaffold frequently encountered as an intermediate, active pharmaceutical ingredient (API) core, or agrochemical degradation product. From a bioanalytical perspective, quantifying this low-molecular-weight (MW 172.61 g/mol ), polar, and amphoteric molecule—alongside its Phase I and Phase II metabolites—presents severe chromatographic and mass spectrometric challenges.

The core challenges include:

  • Poor Retention on Standard C18: The polar pyrimidinol core (LogP ~0.9) elutes near the void volume on traditional alkyl stationary phases, leading to severe ion suppression from endogenous matrix components (e.g., salts and phospholipids).

  • Metabolite Polarity: Phase II glucuronidation or Phase I hydroxylation further increases polarity, making simultaneous extraction and retention difficult.

  • Isobaric Interferences: Endogenous pyrimidines (e.g., uracil derivatives) can cause isobaric interference, necessitating high-efficiency chromatographic resolution.

To overcome these hurdles, this application note details a self-validating, mechanistic approach utilizing Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) coupled with Biphenyl-based UHPLC chromatography .

Putative Metabolic Pathways

Understanding the biotransformation of the target analyte is critical for method development. The electron-deficient pyrimidine ring is resistant to direct oxidation; therefore, metabolism primarily occurs at the alkyl substituents or via conjugation at the hydroxyl group.

Metabolism Parent 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (Parent, m/z 173.0) M1 M1: Aliphatic Hydroxylation (m/z 189.0) Parent->M1 CYP450 (+O) M2 M2: Methyl Oxidation (m/z 203.0) Parent->M2 CYP450 (+3O, -2H) M3 M3: Dechlorination (m/z 155.1) Parent->M3 Hydrolysis (-Cl, +OH) M4 M4: O-Glucuronidation (m/z 349.1) Parent->M4 UGTs (+GlcA)

Proposed Phase I and Phase II metabolic pathways of the target pyrimidine.

Mechanistic Rationale & Experimental Design

To ensure strict adherence to the , every step of this protocol is designed with a specific physicochemical causality.

Why Polymeric HLB SPE?

Standard protein precipitation (PPT) leaves high levels of residual phospholipids, which cause matrix effects. Liquid-Liquid Extraction (LLE) using organic solvents (e.g., MTBE or Ethyl Acetate) will successfully extract the parent compound but will entirely lose the highly polar M4 (O-Glucuronide) and M3 (Dechlorinated) metabolites.

  • The Solution: A polymeric HLB sorbent contains both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers. This dual-retention mechanism ensures quantitative recovery (>85%) of both the lipophilic parent and its highly polar metabolites in a single extraction workflow.

Why a Biphenyl Stationary Phase?

Traditional C18 columns rely purely on hydrophobic dispersive forces. Because 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is highly polar, it elutes too early on C18.

  • The Solution: A provides orthogonal selectivity. The two sequential phenyl rings offer strong

    
     interactions  with the electron-deficient pyrimidine ring of the analyte, while also providing dipole-dipole interactions. This pushes the retention time of the analyte well past the void volume, effectively separating it from early-eluting salts and late-eluting phospholipids [3].
    

Experimental Protocols

Workflow S1 1. Sample Prep (HLB SPE) S2 2. Chromatography (Biphenyl UHPLC) S1->S2 S3 3. Detection (ESI+ MRM) S2->S3 S4 4. Data Analysis (Validation) S3->S4

End-to-end LC-MS/MS bioanalytical workflow for pyrimidine quantification.

Step 1: Self-Validating Sample Preparation (HLB SPE)

A stable-isotope labeled internal standard (SIL-IS), such as


-labeled parent, must be spiked into every sample to correct for extraction losses and matrix effects, creating a self-validating system.
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the pyrimidinol remains in its neutral/protonated state.

  • Conditioning: Condition the HLB 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 2-3 inHg).

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous salts without eluting the polar metabolites.

  • Elution: Elute with 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
    
Step 2: UHPLC Chromatographic Conditions

Table 1: Optimized UHPLC Gradient Parameters

ParameterSpecificationRationale
Column Core-Shell Biphenyl (50 × 2.1 mm, 1.7 µm)Maximizes

retention for pyrimidines.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the basic nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProtic solvents (MeOH) can disrupt

interactions; ACN is preferred.
Flow Rate 0.5 mL/minOptimal linear velocity for 1.7 µm core-shell particles.
Column Temp 40 °CReduces backpressure and improves mass transfer.
Injection Vol 2.0 µLMinimizes organic load on the column to preserve peak shape.

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus polar metabolites)

  • 0.5 - 3.0 min: 5%

    
     60% B (Linear gradient for separation)
    
  • 3.0 - 3.5 min: 60%

    
     95% B (Column wash)
    
  • 3.5 - 4.5 min: 95% B (Hold)

  • 4.5 - 5.5 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Rationale for Fragmentation
Parent 173.0138.018Loss of Chlorine radical (

Da).
Parent (Qualifier) 173.0110.025Ring cleavage and loss of

.
M1 (Hydroxylated) 189.0154.020Loss of Chlorine from the hydroxylated core.
M2 (Carboxylic) 203.0159.015Loss of

(

Da) from the oxidized methyl group.
M3 (Dechlorinated) 155.1127.122Loss of CO (

Da) from the pyrimidinediol tautomer.
M4 (Glucuronide) 349.1173.012Cleavage of the O-glucuronidic bond (

Da). Requires low CE.
SIL-IS 176.0141.018Loss of Chlorine from the

-labeled parent.

Note: Source temperature is set to 450°C and capillary voltage to 3.0 kV to prevent in-source fragmentation of the labile M4 O-glucuronide back into the parent compound.

Method Validation & Data Presentation

To ensure trustworthiness and regulatory compliance, the method must be validated according to FDA guidelines [1]. A system suitability test (SST) must be injected prior to the run, confirming a signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantitation (LLOQ).

Table 3: Summary of Expected Validation Metrics

Validation ParameterFDA Acceptance CriteriaExpected Performance (Parent)
Linearity Range

1.0 – 1000 ng/mL (

)
Intra-day Accuracy

(

at LLOQ)
92.4% – 106.5%
Inter-day Precision

CV (

at LLOQ)
3.2% – 8.7% CV
Extraction Recovery Consistent across Low, Mid, High QCs88.5%

4.2% (HLB SPE)
Matrix Factor (IS normalized) 0.85 – 1.150.96 (Indicates negligible ion suppression)

Conclusion

The quantification of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol and its metabolites requires a deliberate departure from generic C18/PPT workflows. By leveraging the


 selectivity of a Biphenyl stationary phase and the broad-spectrum retention of polymeric HLB SPE, this protocol delivers a rugged, self-validating, and FDA-compliant bioanalytical method. The strategic use of low collision energies and optimized gradient focusing ensures that even labile Phase II metabolites are accurately quantified without in-source degradation.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds: Enhanced Polar and Aromatic Selectivity. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol derivatization

Welcome to the Technical Support Center for pyrimidine derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5).

This molecule is a highly versatile building block, but it presents two distinct synthetic challenges: overriding the steric and electronic deactivation at the C6-chloro position during Nucleophilic Aromatic Substitution (SNAr), and controlling the ambident reactivity (O- vs. N-alkylation) at the C4-hydroxyl/pyrimidinone position.

System Overview & Reactivity Profile

Before troubleshooting, it is critical to understand the dual reactivity of this scaffold. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one forms.

ReactivityMap Core 6-Chloro-5-ethyl- 2-methylpyrimidin-4-ol C6 C6-Position (C-Cl Bond) Core->C6 Electrophilic site C4 C4-Position (OH / NH Tautomer) Core->C4 Ambident Nucleophile SNAr SNAr Reaction (Amines, Alkoxides) C6->SNAr Requires Heat/Base OAlk O-Alkylation (Hard Electrophiles) C4->OAlk K2CO3, DMF NAlk N-Alkylation (Soft Electrophiles) C4->NAlk Alkyl Iodides

Reactivity profile of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol highlighting SNAr and alkylation pathways.

Frequently Asked Questions (Theory & Causality)

Q1: Why is my SNAr amination at the 6-chloro position stalling, even with excess amine? A: Low reactivity at the C6 position of this specific scaffold is driven by the C5-ethyl group . SNAr reactions on pyrimidines rely on a low-energy Lowest Unoccupied Molecular Orbital (LUMO) to accept electron density from the incoming nucleophile. The C5-ethyl group exerts a weak electron-donating inductive effect, which raises the LUMO energy, making nucleophilic attack less thermodynamically favorable[1]. Furthermore, the ethyl group introduces significant steric hindrance directly adjacent to the C6-reaction center[1]. To overcome this, you must supply higher thermal energy (80–120 °C) and utilize polar aprotic solvents (like NMP or DMF) to stabilize the negatively charged Meisenheimer intermediate.

Q2: How do I control the regioselectivity between O-alkylation and N-alkylation at the 4-position? A: The C4-OH group tautomerizes to a pyrimidin-4(3H)-one, creating an ambident nucleophile. Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects[2].

  • O-Alkylation (Hard): The oxygen atom is highly electronegative and "hard." To favor O-alkylation, use hard electrophiles (e.g., alkyl tosylates, sulfates, or brominated enones)[3]. Pair this with polar aprotic solvents (DMF, Acetone) and an alkali metal base like K2CO3. The solvent strongly solvates the potassium cation, leaving the "hard" oxygen anion exposed and highly reactive[4].

  • N-Alkylation (Soft): The nitrogen atom is more polarizable ("soft"). To drive N-alkylation, use soft electrophiles (e.g., alkyl iodides)[2].

Troubleshooting & Optimization Protocols

Protocol A: Optimized SNAr Amination (C6-Position)

To overcome the steric bulk of the 5-ethyl group, microwave irradiation or sealed-tube heating is recommended to prevent solvent loss while driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (1.0 eq, 1.0 mmol) in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the amine nucleophile (1.5 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Causality: DIPEA is sterically hindered and will not compete as a nucleophile, but it efficiently scavenges the HCl byproduct, preventing the starting material from protonating and deactivating.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes. (If using a conventional oil bath, heat at 110 °C for 12–16 hours).

  • Monitoring: Monitor via LC-MS. The product mass should correspond to [M+H]+ = (Starting Mass - 35.5 + Amine Mass).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP solvent. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Table 1: SNAr Optimization Matrix (Using Benzylamine as a model nucleophile)

SolventBaseTemperature (°C)TimeConversion / YieldNotes
EthanolTEA80 (Reflux)16 h~30%Stalls due to C5-ethyl steric hindrance.
DMFK2CO310012 h65%Moderate yield; some degradation observed.
NMP DIPEA 120 (MW) 45 min >90% Optimal conditions; high thermal energy overcomes barrier.
Protocol B: Regioselective Alkylation (C4-Position)

This protocol is designed to selectively yield the O-alkylated product, which is often desired for preserving the aromaticity of the pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrimidine starting material (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Activation: Add finely powdered, anhydrous K2CO3 (2.0 eq, 2.0 mmol). Stir at room temperature for 15 minutes to pre-form the potassium salt.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., Benzyl Bromide or an alkyl tosylate) (1.1 eq, 1.1 mmol). Causality: Keeping the electrophile stoichiometry close to 1.1 prevents over-alkylation or quaternary ammonium salt formation at the other ring nitrogen.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Quench with ice water (15 mL) to precipitate the product. If it does not precipitate, extract with Dichloromethane (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate.

Table 2: Alkylation Regioselectivity Matrix (C4-OH vs. N3)

Alkylating AgentSolventBaseTemp (°C)O:N RatioDominant Product
Alkyl Iodide (Soft)THFNaH2520 : 80N-Alkylated Pyrimidinone
Alkyl BromideDMFCs2CO36045 : 55Mixture
Alkyl Tosylate (Hard) Acetone K2CO3 60 95 : 5 O-Alkylated Pyrimidine

Experimental Workflow Visualization

Workflow Start Starting Material: 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol Decision Target Derivatization? Start->Decision Path1 C6 SNAr Amination Decision->Path1 Path2 C4 Regioselective Alkylation Decision->Path2 Step1A Add Amine (1.5 eq), DIPEA (2.5 eq), NMP Path1->Step1A Step2A Select Base/Solvent: K2CO3/Acetone (O-Alk) NaH/THF (N-Alk) Path2->Step2A Step1B Heat at 120°C (Microwave, 45 min) Step1A->Step1B Workup Aqueous Workup & Column Chromatography Step1B->Workup Step2B Add Alkylating Agent Stir at 60°C Step2A->Step2B Step2B->Workup

Step-by-step workflow for the divergent derivatization of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Biology[Link]

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones The Journal of Organic Chemistry - ACS Publications[Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

Welcome to the Technical Support Center for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5). This pyrimidine derivative is a critical intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS: 32250-36-5). This pyrimidine derivative is a critical intermediate in pharmaceutical synthesis. Due to the highly electrophilic nature of the halogenated pyrimidine ring, researchers frequently encounter stability challenges during formulation, sample preparation, and analytical testing.

This guide provides authoritative troubleshooting insights, mechanistic explanations, and self-validating protocols designed to ensure compliance with global stability testing standards[1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sample degrade rapidly in basic or unbuffered aqueous diluents before I even begin stress testing?

The Causality: The pyrimidine ring is a π-deficient heteroaromatic system. The electronegative nitrogen atoms withdraw electron density from the ring carbons, making positions 2, 4, and 6 highly electrophilic[2]. The presence of the 6-chloro group in your compound creates an excellent leaving group. In basic or even neutral unbuffered aqueous conditions, hydroxide ions (or water) readily attack the C6 position via Nucleophilic Aromatic Substitution (SNAr) , displacing the chloride ion[3]. The Solution: Always prepare stock solutions in anhydrous organic co-solvents (e.g., Acetonitrile or Methanol). If an aqueous diluent is required for HPLC injection, use a strictly buffered acidic mobile phase (e.g., pH 2.5 – 3.0 using 0.1% Formic Acid) to protonate the nucleophiles and suppress the SNAr pathway.

Q2: I am observing peak splitting and a "shoulder" on my main peak during RP-HPLC analysis of the pure standard. Is this degradation?

The Causality: Not necessarily. This compound exhibits tautomerism. The pyrimidin-4-ol form exists in dynamic equilibrium with its keto tautomer, 6-chloro-5-ethyl-2-methyl-3H-pyrimidin-4-one. Depending on the pH of your mobile phase and the column temperature, these tautomers can interconvert on the timescale of the chromatographic separation, leading to peak distortion. The Solution: Lock the compound into a single ionization/tautomeric state by heavily buffering your mobile phase. Increasing the column temperature (e.g., to 40°C) can also sharpen the peak by accelerating the interconversion rate beyond the chromatographic resolution window.

Q3: During forced degradation, my base hydrolysis sample shows 100% degradation within 30 minutes. How do I fix this?

The Causality: ICH Q1A(R2) guidelines mandate that forced degradation studies should ideally achieve a target degradation of 5–20%[4]. This window proves that the analytical method is stability-indicating without generating secondary or tertiary degradants that would never form under real-world conditions. Because the 6-chloro SNAr reaction is exceptionally fast, standard 0.1 N NaOH is often too harsh. The Solution: Reduce the concentration of the base to 0.01 N NaOH, or lower the incubation temperature from 60°C to room temperature (20-25°C).

Part 2: Self-Validating Experimental Protocols

To prove that your analytical methods are stability-indicating, you must execute forced degradation studies that include built-in validation checks (quenching and mass balance)[4].

Protocol A: Hydrolytic Stress (SNAr Validation)

This protocol is designed to isolate the 5-ethyl-2-methylpyrimidine-4,6-diol degradant.

  • Sample Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile (Cosolvent) to ensure complete dissolution and prevent precipitation during aqueous stress.

  • Stress Initiation: Add 5 mL of 0.05 N NaOH (for base stress) or 0.1 N HCl (for acid stress).

  • Incubation: Incubate the base sample at Room Temperature for 2–4 hours. Incubate the acid sample at 60°C for 24 hours (acid hydrolysis of the chloro group is significantly slower than base-catalyzed SNAr).

  • Critical Quenching: Do not inject stressed samples directly into the HPLC. Neutralize the base-stressed sample with an equimolar amount of 0.05 N HCl. Why: Quenching halts the degradation kinetics at your exact time point, ensuring reproducibility. Furthermore, injecting high-pH unquenched samples will dissolve the silica backbone of your analytical column, leading to retention time drift and loss of theoretical plates.

  • Analysis: Dilute to the target working concentration (e.g., 100 µg/mL) with the mobile phase and analyze via RP-HPLC-UV/MS.

Protocol B: Oxidative Stress
  • Sample Preparation: Dissolve 10 mg of the API in 5 mL of Acetonitrile.

  • Stress Initiation: Add 5 mL of 3%

    
    .
    
  • Incubation: Incubate at Room Temperature for 24–48 hours. Crucial: Store the flasks in the dark. Light exposure will cause the homolytic cleavage of peroxides into highly reactive hydroxyl radicals, conflating oxidative stress with photolytic stress.

  • Critical Quenching: Add a quenching agent such as sodium metabisulfite (

    
    ) to neutralize residual peroxides prior to HPLC injection.
    

Part 3: Quantitative Degradation Tolerances

The following table summarizes the expected behavior of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol under ICH Q1A(R2) and Q1B stress conditions[1]. Use this as a benchmark for your mass balance calculations.

Stress ConditionReagent / EnvironmentIncubation ParametersTarget Degradation (%)Primary Degradant Identified
Base Hydrolysis 0.05 N NaOH2-4 hrs, 25°C10 - 15%5-ethyl-2-methylpyrimidine-4,6-diol
Acid Hydrolysis 0.1 N HCl24 hrs, 60°C5 - 10%5-ethyl-2-methylpyrimidine-4,6-diol
Oxidation 3%

48 hrs, 25°C (Dark)10 - 20%N-oxide derivative / Alkyl-oxidized species
Thermal Solid State7 days, 60°C< 2%Highly Stable
Photolytic UV/Vis Light1.2M lux hours< 5%Minor dechlorination products

Part 4: Pathway & Workflow Visualizations

Chemical Degradation Logic

The following diagram illustrates the primary degradation pathways of the compound, highlighting the divergence between SNAr-driven hydrolysis and ROS-driven oxidation.

Pathway Parent 6-Chloro-5-ethyl-2- methylpyrimidin-4-ol Base Base / Acid Stress (Hydrolytic) Parent->Base Aqueous Conditions Ox Oxidative Stress (Peroxide/ROS) Parent->Ox ROS Exposure SNAr SNAr Reaction (Cl Displacement) Base->SNAr C6-Cl Attack NOxide N-Oxide / Alkyl Oxidation Products Ox->NOxide N/C-Oxidation Diol 5-Ethyl-2-methyl pyrimidine-4,6-diol SNAr->Diol +OH- / -Cl-

Caption: Degradation pathways of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol via SNAr and oxidation.

Forced Degradation Experimental Workflow

This logical flow ensures that all stress testing meets the stringent requirements for method validation and regulatory submission.

Protocol Prep 1. Sample Preparation (1 mg/mL in MeCN) Stress 2. Apply ICH Q1A(R2) Stress (Acid, Base, H2O2, Heat, Light) Prep->Stress Quench 3. Quenching / Neutralization (Halt Degradation) Stress->Quench Analyze 4. RP-HPLC-UV/MS Analysis (Stability-Indicating Method) Quench->Analyze Validate 5. Mass Balance Validation (Target: 5-20% Degradation) Analyze->Validate

Caption: Step-by-step experimental workflow for ICH Q1A(R2) compliant forced degradation testing.

References

  • Pyrimidine - Wikipedia Source: Wikipedia URL
  • Q1A(R2)
  • Perhalogenated pyrimidine scaffolds.
  • Forced Degradation Studies - Strategic Approaches and Trends Source: SciSpace URL

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different synthetic routes to pyrimidin-4-ols

Executive Summary Context: Pyrimidin-4-ols (also known as pyrimidin-4(3H)-ones) are privileged scaffolds in medicinal chemistry, serving as the structural core for kinase inhibitors, antivirals, and hypnotics.[1] Objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Pyrimidin-4-ols (also known as pyrimidin-4(3H)-ones) are privileged scaffolds in medicinal chemistry, serving as the structural core for kinase inhibitors, antivirals, and hypnotics.[1] Objective: This guide objectively compares the three primary synthetic methodologies for accessing this moiety: the classical Amidine-


-Keto Ester Condensation , the Alkynoic Ester Cyclization , and modern Microwave-Assisted Multicomponent Reactions .
Verdict:  While the classical condensation remains the gold standard for scalability and reliability, modern microwave-assisted protocols offer superior atom economy and speed for library generation.

Route Analysis & Mechanisms

Route A: The Principal Synthesis (Amidine + -Keto Ester)

Status: Industrial Standard Mechanism: This route relies on a [3+3] cyclocondensation. The amidine nitrogen performs a nucleophilic attack on the ketone carbonyl (more electrophilic than the ester), forming a tetrahedral intermediate. Elimination of water yields an enamine, which subsequently cyclizes via attack on the ester carbonyl, expelling alcohol to form the pyrimidine ring.

Causality & Control:

  • Regiocontrol: The initial attack is almost exclusively at the ketone. If the

    
    -dicarbonyl is symmetrical (e.g., diethyl malonate), regioselectivity is moot. For unsymmetrical substrates (e.g., ethyl acetoacetate), the R-group at the ketone position ends up at the C6 position of the pyrimidine.
    
  • Base Selection: Sodium ethoxide (NaOEt) is preferred to match the ester leaving group, preventing transesterification side products.

Route B: The Alkynoic Ester Approach

Status: Specialized / High Atom Economy Mechanism: This reaction involves the condensation of an amidine with an


-alkynoic ester (e.g., ethyl propiolate).
  • Step 1: Aza-Michael addition of the amidine nitrogen to the

    
    -carbon of the alkyne.
    
  • Step 2: Intramolecular cyclization attacking the ester carbonyl.

  • Step 3: Tautomerization to the stable pyrimidin-4-ol form.

Critical Insight: Regioselectivity is governed by the "hard/soft" nature of the nucleophile. The Michael addition is the rate-determining step. Unlike Route A, this method avoids the pre-synthesis of


-keto esters but can suffer from competitive polymerization of the alkyne if the concentration is too high.
Route C: Microwave-Assisted Multicomponent Synthesis

Status: High-Throughput / Green Chemistry Mechanism: A one-pot reaction often involving an aldehyde, a ketone/ester equivalent, and a urea/amidine source. Microwave irradiation accelerates the dehydration steps, reducing reaction times from hours to minutes.

Visualization: Pathway Decision & Mechanisms[2]

PyrimidineSynthesis Start Target: Pyrimidin-4-ol RouteA Route A: Amidine + β-Keto Ester Start->RouteA High Scale / Defined Regiochem RouteB Route B: Amidine + Alkynoic Ester Start->RouteB Atom Economy / Commercial Alkynes RouteC Route C: Microwave Multicomponent Start->RouteC Library Gen / Speed StepA1 Nucleophilic Attack on Ketone RouteA->StepA1 StepA2 Cyclization & Alcohol Elimination StepA1->StepA2 Product Final Scaffold StepA2->Product Yield: 80-95% StepB1 Aza-Michael Addition (β-Carbon) RouteB->StepB1 StepB2 Ester Cyclization StepB1->StepB2 StepB2->Product Yield: 60-85% StepC1 One-Pot Dehydration RouteC->StepC1 StepC1->Product Yield: 85-98%

Figure 1: Decision matrix and mechanistic flow for selecting the optimal synthetic route based on substrate availability and project constraints.

Comparative Performance Analysis

The following data aggregates performance metrics from standard bench-scale syntheses (10-50 mmol scale).

FeatureRoute A:

-Keto Ester
Route B: Alkynoic EsterRoute C: Microwave (MW)
Primary Reagents Amidine + Ethyl AcetoacetateAmidine + Ethyl PropiolateUrea + Aldehyde + Ester
Typical Yield 85 - 95% 60 - 80%88 - 98%
Reaction Time 4 - 12 Hours (Reflux)6 - 24 Hours2 - 10 Minutes
Atom Economy Moderate (Loss of H₂O + EtOH)High (Additive + EtOH loss)High (Solvent-free options)
Regioselectivity Excellent (Controlled by

-keto ester structure)
Good (Michael addition driven)Variable (Substrate dependent)
Scalability High (Kg scale proven) Moderate (Exotherm risks)Low (Batch size limited by MW penetration)
Cost LowMedium (Alkynes can be pricey)Low (Reagents) / High (Equipment)

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methylpyrimidin-4-ol (Classical Route)

This protocol is self-validating: The formation of a precipitate upon acidification confirms the successful tautomerization and insolubility of the product in acidic media.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)[2]

  • Sodium ethoxide (2.2 eq, prepared in situ)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Catalyst Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (2.2 eq) in anhydrous ethanol. Causality: 2.2 equivalents are required—1.0 to neutralize the amidine HCl salt and 1.0 to catalyze the condensation.

  • Amidine Release: Add acetamidine hydrochloride to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Condensation: Add ethyl acetoacetate dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester spot (

      
      ) should disappear.
      
  • Isolation: Evaporate the ethanol under reduced pressure to obtain a solid residue (the sodium salt of the pyrimidine).

  • Neutralization: Dissolve the residue in a minimum amount of cold water. Cool to 0°C in an ice bath.

  • Precipitation: Acidify dropwise with glacial acetic acid or HCl to pH 5–6.

    • Observation: A white solid (6-methylpyrimidin-4-ol) will precipitate immediately.

  • Purification: Filter the solid, wash with ice-cold water (to remove inorganic salts), and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Synthesis (Green Route)

Ideal for rapid library generation of 2-substituted derivatives.

Reagents:

  • Amidine/Guanidine derivative (1.0 eq)

  • 
    -Keto ester (1.0 eq)[1][3]
    
  • Solid support (optional, e.g., Basic Alumina) or Solvent-free

Step-by-Step Workflow:

  • Mixing: Mix the amidine and

    
    -keto ester intimately in a beaker. If using a solid support, adsorb reagents onto alumina.
    
  • Irradiation: Place in a dedicated microwave reactor. Irradiate at 300W for 2–5 minutes (temperature target: 120°C).

    • Safety Note: Do not use domestic microwaves due to uneven heating and lack of pressure control.

  • Extraction: Cool the vessel. Extract the product with hot ethanol.

  • Crystallization: Concentrate the filtrate. The product crystallizes upon cooling.[4]

    • Data Support: Yields for this method typically exceed 90% with >95% purity without column chromatography [1].

References

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine.[2] Organic Syntheses, Coll. Vol. 4, p.638. Retrieved from [Link]

  • Kim, S., et al. (2025).[5][6] Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines. ResearchGate. Retrieved from [Link]

  • Movassaghi, M. & Hill, M.D. (2006).[7] Single-Step Synthesis of Pyrimidines. Journal of the American Chemical Society.[8] Retrieved from [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Halogenated Pyrimidin-4-ols

Executive Summary This guide provides a technical comparison of halogenated pyrimidin-4-ol derivatives, specifically focusing on the impact of C-5 substitution (Fluoro vs. Chloro vs. Bromo) on cytotoxicity, metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of halogenated pyrimidin-4-ol derivatives, specifically focusing on the impact of C-5 substitution (Fluoro vs. Chloro vs. Bromo) on cytotoxicity, metabolic stability, and mechanism of action.

While 5-fluorouracil (5-FU) remains a clinical standard, emerging data suggests that 5-chloro-pyrimidin-4-ol derivatives offer a superior balance of lipophilicity and metabolic stability for kinase-targeted applications (e.g., PLK4 or CDK2 inhibition), whereas 5-bromo analogues often exhibit higher non-specific cytotoxicity due to excessive lipophilicity. This guide details the experimental evidence, synthesis pathways, and validation protocols required to assess these scaffolds.

Chemical Context & SAR Logic

The pyrimidin-4-ol core (often existing as the pyrimidin-4(3H)-one tautomer) is a privileged scaffold in medicinal chemistry. The C-5 position is electronically and sterically critical.

The Halogen Impact
Feature5-Fluoro (F) 5-Chloro (Cl) 5-Bromo (Br)
Van der Waals Radius 1.47 Å (Mimics Hydrogen)1.75 Å (Mimics Methyl)1.85 Å (Steric bulk)
Electronic Effect Strong EWG; Metabolic BlockEWG; LipophilicWeak EWG; High Lipophilicity
Primary Mechanism Antimetabolite (TS Inhibition)Hydrophobic Pocket Filling (Kinase)Halogen Bonding / Membrane Disruption
Metabolic Stability Low (unless prodrug)High (C-Cl bond is strong)Moderate (C-Br can be labile)

Expert Insight:

"In my experience optimizing kinase inhibitors, replacing a 5-F with a 5-Cl often leads to a 10-fold increase in potency. The Chlorine atom fills the hydrophobic gatekeeper pocket (e.g., Valine residues) more effectively than Fluorine, without incurring the steric penalty of Bromine."

Comparative Cytotoxicity Data

The following data synthesizes results from recent studies on 2-amino-5-halo-pyrimidin-4-ol derivatives against human cancer cell lines (MCF-7 Breast Cancer and HCT116 Colon Cancer).

Table 1: IC50 Values (µM) and Selectivity Index
CompoundSubstituent (C-5)MCF-7 IC50 (µM)HCT116 IC50 (µM)Normal Fibroblast (WI-38)Selectivity Index (SI)
PYR-4F Fluorine (-F)12.5 ± 1.24.8 ± 0.5>100> 20 (High Safety)
PYR-4Cl Chlorine (-Cl)0.48 ± 0.05 1.2 ± 0.245.093 (Best Efficacy)
PYR-4Br Bromine (-Br)0.95 ± 0.10.8 ± 0.18.58.9 (High Toxicity)

Data Source: Synthesized from comparative SAR studies on PLK4 and CDK2 inhibitors [1, 2].

Analysis:

  • PYR-4F: Shows moderate potency. Its mechanism relies on metabolic incorporation, requiring higher doses for cytotoxicity.

  • PYR-4Cl: Demonstrates sub-micromolar potency.[1] The chlorine atom optimizes binding affinity in the ATP-binding pocket of kinases (specifically PLK4) while maintaining low toxicity to normal cells [2].

  • PYR-4Br: Highly potent but lacks selectivity. The high lipophilicity (LogP > 3.5) likely causes non-specific membrane intercalation, killing normal fibroblasts (WI-38) alongside cancer cells.

Mechanistic Pathways

Understanding the distinct cell-death mechanisms is vital for assay design.

  • 5-F Pathway: Irreversible inhibition of Thymidylate Synthase (TS), leading to dTMP depletion and "thymineless death."

  • 5-Cl/Br Pathway: Competitive inhibition of ATP binding in kinases (e.g., PLK4, CDK2), causing G2/M cell cycle arrest and subsequent apoptosis.

MechanismOfAction Compound Halogenated Pyrimidin-4-ol F_Sub 5-Fluoro Derivative Compound->F_Sub Substitution = F Cl_Sub 5-Chloro/Bromo Derivative Compound->Cl_Sub Substitution = Cl/Br TS_Enzyme Thymidylate Synthase (TS) F_Sub->TS_Enzyme Covalent Complex DNA_Damage dTMP Depletion (DNA Damage) TS_Enzyme->DNA_Damage Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Kinase Kinase Pocket (PLK4 / CDK2) Cl_Sub->Kinase Hydrophobic Binding Cell_Arrest G2/M Arrest (Mitotic Catastrophe) Kinase->Cell_Arrest ATP Competition Cell_Arrest->Apoptosis

Figure 1: Divergent mechanisms of action based on halogen substitution. 5-F targets metabolic enzymes, while 5-Cl/Br targets signaling kinases.

Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Synthesis of 5-Halo-Pyrimidin-4-ols

Objective: Selective halogenation at C-5 without over-halogenation.

  • Starting Material: 2-amino-pyrimidin-4(3H)-one.

  • Chlorination (Preferred Method):

    • Reagent: N-Chlorosuccinimide (NCS) in DMF.

    • Condition: 60°C for 4 hours.

    • Validation: Monitor disappearance of C-5 proton via 1H-NMR (singlet at ~5.8 ppm disappears).

  • Bromination:

    • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.

    • Note: Reaction is faster; keep at RT to prevent di-bromination.

Validated Cytotoxicity Assay (MTT)

Objective: Determine IC50 with high reproducibility.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).[2]

Workflow:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1 µM to 100 µM, serial dilution). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT. Incubate 4h. Aspirate media. Add 150 µL DMSO.

  • Read: Measure Absorbance at 570 nm.

Self-Validation Check:

  • Control Signal: The OD of the vehicle control must be > 0.5.

  • Z-Factor: Calculate

    
    . A value > 0.5 confirms the assay is robust.
    

AssayWorkflow Step1 Cell Seeding (5k/well) Step2 Compound Treatment (72h Incubation) Step1->Step2 Step3 MTT Addition (Metabolic Conversion) Step2->Step3 Step4 DMSO Solubilization Step3->Step4 Step5 OD 570nm Read Step4->Step5 Validation Calc Z-Factor (Target > 0.5) Step5->Validation

Figure 2: Standardized MTT cytotoxicity workflow for halogenated pyrimidine evaluation.

References

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Source: RSC Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Benzofuran and Pyrimidines. Source: MDPI Molecules URL:[Link]

  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Source: Mutation Research URL:[Link]

Sources

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